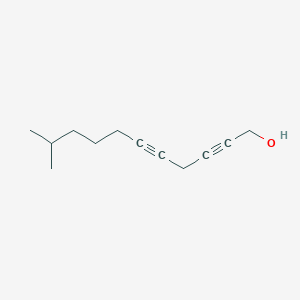
10-Methylundeca-2,5-diyn-1-OL
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
10-Methylundeca-2,5-diyn-1-OL is an organic compound characterized by its unique structure, which includes a hydroxyl group (-OH) attached to a carbon chain with two triple bonds
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 10-Methylundeca-2,5-diyn-1-OL typically involves the use of propargyl alcohol as a starting material. The process includes the following steps:
Formation of the Carbon Chain: The carbon chain is extended using a series of reactions involving alkylation and coupling reactions.
Introduction of Triple Bonds: The triple bonds are introduced through dehydrohalogenation reactions, where halogenated intermediates are treated with strong bases.
Hydroxyl Group Addition: The hydroxyl group is added through hydroboration-oxidation reactions, where borane is used to add the hydroxyl group to the terminal carbon.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, where the hydroxyl group is converted to a carbonyl group (e.g., aldehyde or ketone) using oxidizing agents like PCC (Pyridinium chlorochromate).
Reduction: The compound can be reduced to form saturated alcohols using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: PCC, DMSO (Dimethyl sulfoxide), and acetic acid.
Reduction: LiAlH4, sodium borohydride (NaBH4).
Substitution: Thionyl chloride (SOCl2), phosphorus tribromide (PBr3).
Major Products:
Oxidation: Aldehydes, ketones.
Reduction: Saturated alcohols.
Substitution: Alkyl halides.
Scientific Research Applications
10-Methylundeca-2,5-diyn-1-OL has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structure and reactivity.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 10-Methylundeca-2,5-diyn-1-OL involves its interaction with various molecular targets. The hydroxyl group and triple bonds allow it to participate in hydrogen bonding and π-π interactions, respectively. These interactions can influence the compound’s reactivity and binding affinity to specific enzymes or receptors, leading to its observed biological effects.
Comparison with Similar Compounds
Undeca-2,5-diyn-1-OL: Similar structure but lacks the methyl group at the 10th position.
10-Methylundeca-2,5-diyn-1-AL: Similar structure but with an aldehyde group instead of a hydroxyl group.
Uniqueness: 10-Methylundeca-2,5-diyn-1-OL is unique due to the presence of both a hydroxyl group and two triple bonds in its structure. This combination imparts distinct chemical properties, making it a valuable compound for various applications.
Properties
CAS No. |
61626-16-2 |
|---|---|
Molecular Formula |
C12H18O |
Molecular Weight |
178.27 g/mol |
IUPAC Name |
10-methylundeca-2,5-diyn-1-ol |
InChI |
InChI=1S/C12H18O/c1-12(2)10-8-6-4-3-5-7-9-11-13/h12-13H,5-6,8,10-11H2,1-2H3 |
InChI Key |
RVEFQXRRYVVSAO-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CCCC#CCC#CCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


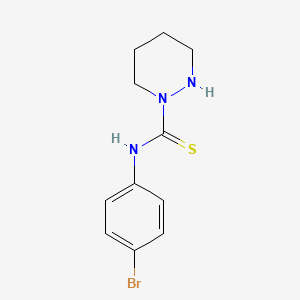
stannane](/img/structure/B14568175.png)
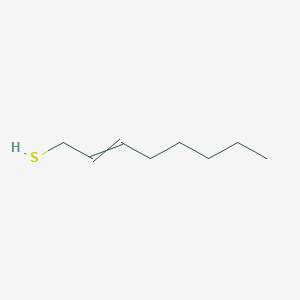

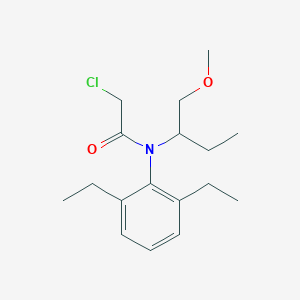
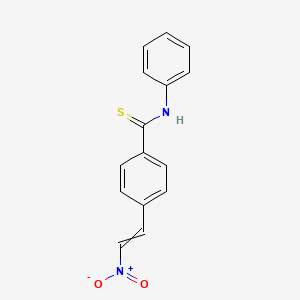
![1-[3-(2,4-Dichlorophenyl)-2-phenylpropyl]imidazole;nitric acid](/img/structure/B14568198.png)

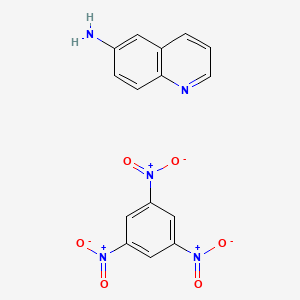
![2-[(4-Fluorophenyl)methylidene]-4,6-dihydroxy-1-benzofuran-3(2H)-one](/img/structure/B14568223.png)
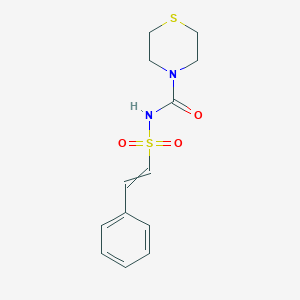
![[2-(furan-2-yl)-3,5-dimethylphenyl]methyl N-methylcarbamate](/img/structure/B14568234.png)
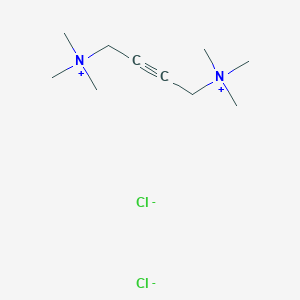
![4-[3-(Triethoxysilyl)propoxy]aniline](/img/structure/B14568238.png)
